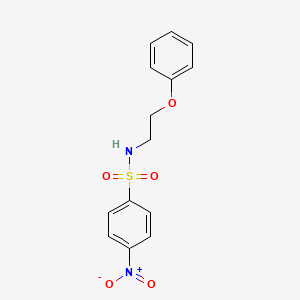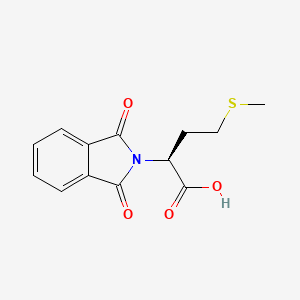
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid
Übersicht
Beschreibung
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid, also known as DIMBOA, is a natural compound found in maize plants. It belongs to the class of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. It has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has various biochemical and physiological effects on cells and organisms. It has been shown to induce oxidative stress in cells, which can lead to cell death. It has also been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has been shown to have a positive effect on the growth and development of plants, as it acts as a natural pesticide and fungicide.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Furthermore, its potential anti-cancer, anti-inflammatory, and antimicrobial properties make it a promising compound for various applications in scientific research. However, one of the limitations of using (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are various future directions for the study of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid. One potential direction is the development of novel biotechnological methods for the production of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid in large quantities. Another potential direction is the study of the synergistic effects of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid with other compounds, such as chemotherapy drugs, to enhance their efficacy. Furthermore, the study of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and antimicrobial properties of (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid could lead to the development of novel therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has been shown to have various applications in scientific research. It has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, (S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid has been studied for its potential antimicrobial properties, as it has been shown to inhibit the growth of various pathogens.
Eigenschaften
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKJVHNTIEOCU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylthio)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



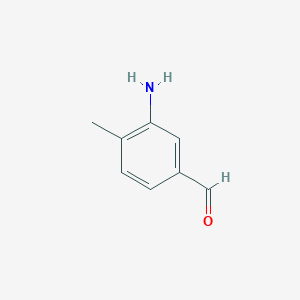

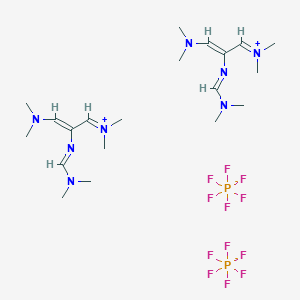
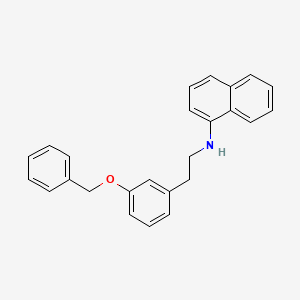
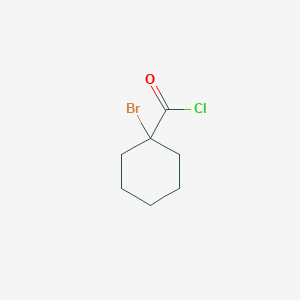
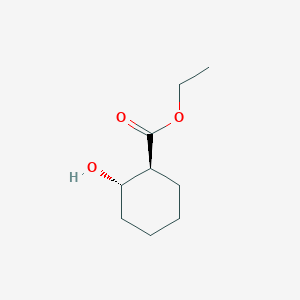
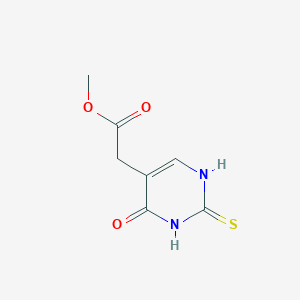

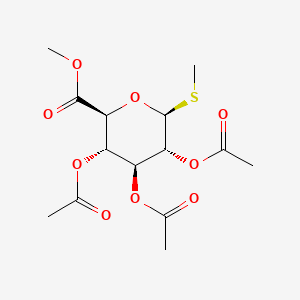
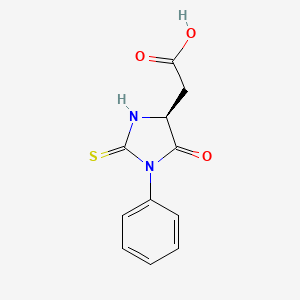
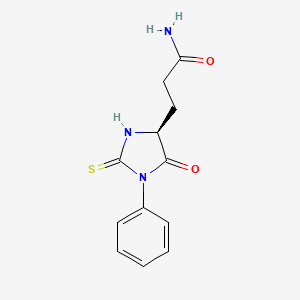
![N-[1-(Trifluoromethyl)-1-(diethoxyphosphinyl)-3-butenyl]carbamic acid benzyl ester](/img/structure/B3257869.png)
